BOC-2,2-dibenzyl glycine

Peptide coupling Solid-phase synthesis Steric hindrance

BOC-2,2-dibenzyl glycine (Boc-Dbzg-OH) is an N-tert-butoxycarbonyl-protected, Cα,α-symmetrically disubstituted glycine in which the two α-protons are replaced by benzyl groups, creating a quaternary α-carbon with two pendant aromatic rings. This structural motif places it within the α,α-dialkylglycine class, alongside analogs such as Aib (α-aminoisobutyric acid), Deg (diethylglycine), and Dpg (dipropylglycine), but the dibenzyl substitution confers a unique combination of extreme steric hindrance, conformational bias toward the fully-extended C5 region, and the capacity for π-π interactions that are absent in purely aliphatic or monophenyl variants.

Molecular Formula C21H25NO4
Molecular Weight 355.4 g/mol
Cat. No. B8376103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBOC-2,2-dibenzyl glycine
Molecular FormulaC21H25NO4
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=CC=C1)(CC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C21H25NO4/c1-20(2,3)26-19(25)22-21(18(23)24,14-16-10-6-4-7-11-16)15-17-12-8-5-9-13-17/h4-13H,14-15H2,1-3H3,(H,22,25)(H,23,24)
InChIKeyPEDGLCURXTUPRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BOC-2,2-Dibenzyl Glycine: A Symmetrically Hindered, Conformationally Constrained α,α-Disubstituted Amino Acid Building Block


BOC-2,2-dibenzyl glycine (Boc-Dbzg-OH) is an N-tert-butoxycarbonyl-protected, Cα,α-symmetrically disubstituted glycine in which the two α-protons are replaced by benzyl groups, creating a quaternary α-carbon with two pendant aromatic rings [1]. This structural motif places it within the α,α-dialkylglycine class, alongside analogs such as Aib (α-aminoisobutyric acid), Deg (diethylglycine), and Dpg (dipropylglycine), but the dibenzyl substitution confers a unique combination of extreme steric hindrance, conformational bias toward the fully-extended C5 region, and the capacity for π-π interactions that are absent in purely aliphatic or monophenyl variants [2][3].

Why BOC-2,2-Dibenzyl Glycine Cannot Be Replaced by Common α,α-Dialkylglycines Without Altering Peptide Structure and Synthetic Outcomes


The α,α-disubstituted glycine family is not interchangeable. Each member imparts a distinct conformational bias and steric profile to the peptide backbone, directly influencing secondary structure, solubility, and the practical feasibility of solid-phase synthesis [1]. For instance, Aib strongly promotes 310-/α-helical folding, whereas dibenzylglycine (Dbzg) enforces a fully-extended C5 conformation, a difference rooted in the benzyl substituents' capacity for N–H···π interactions and reduced backbone strain compared to diphenyl analogs [2]. Furthermore, the extreme steric congestion around the α-nitrogen of Dbzg renders standard uronium/phosphonium-based coupling methods ineffective—a critical logistical hurdle not encountered with less-hindered dialkylglycines such as Dpg or Deg, where conventional activators routinely deliver >90% coupling yields [3]. Substituting a less hindered analog for Boc-Dbzg-OH therefore risks both unintended structural shifts and synthetic failure.

Quantitative Differentiation of BOC-2,2-Dibenzyl Glycine Against Closest α,α-Disubstituted Glycine Analogs


Acylation of N-Terminal Dibenzylglycine: Symmetrical Anhydride Required to Overcome Steric Hindrance Unlike Dipropylglycine

When Fmoc-Lys(Boc)-OH is coupled onto a resin-bound peptide bearing an N-terminal dibenzylglycine (Dbg) residue, standard phosphonium (PyAOP) and uronium (HATU) activators give yields of only 20% and 18%, respectively. In contrast, the preformed symmetrical anhydride of Fmoc-Lys(Boc)-OH in DCE–DMF (9:1) delivers a 95% coupling yield under the same time and temperature conditions [1]. This behavior starkly differs from the less-hindered dipropylglycine (Dpg), for which PyAOP/DIEA at 50 °C routinely achieves >90% coupling efficiency [2].

Peptide coupling Solid-phase synthesis Steric hindrance

Conformational Bias: Dibenzylglycine Enforces a Fully-Extended C5 Conformation, Diverging from the Helical Preference of Aib

Conformational energy computations on the monopeptide model Ac-Dbz-NHMe identify a single dominant minimum in the fully-extended C5 region (φ, ψ ≈ ±180°, ±180°), stabilized by N–H···π interactions between the amide N–H and the benzyl aromatic rings [1]. In contrast, the Aib residue (Ac-Aib-NHMe) populates the helical 310/α region (φ, ψ ≈ ±60°, ±30°), a fundamentally different Ramachandran space [2]. For the N-acetyl-N′-methylamide of diphenylglycine (Dph), only two C5 minima are accessible, whereas Dbzg exhibits four distinct low-energy conformations (two C5, two C7) in the gas phase, demonstrating that the benzyl methylene spacer alleviates repulsive π–carbonyl interactions that otherwise restrict Dph [3].

Peptide conformation Secondary structure design α,α-Disubstituted glycine

Orthogonal Boc Protection Enables Distinctive Synthetic Strategies Unavailable with Fmoc-Dbzg Analogs

While dibenzylglycine has been most extensively characterized as the Fmoc-protected derivative (Fmoc-Dbzg-OH) for Fmoc/tBu solid-phase peptide synthesis (SPPS), the Boc-protected variant (Boc-Dbzg-OH) is the mandatory building block for Boc/Bzl SPPS strategies [1]. The critical synthetic advantage lies in the compatibility of the Boc group with the strongly acidic deprotection/cleavage conditions (e.g., TFMSA or HF) used in Boc-SPPS, whereas the Fmoc group would be prematurely removed under basic piperidine treatment. Quantitative comparison: In the J. Org. Chem. 2001 study, Fmoc-Dbzg-OH required a specialized symmetrical anhydride protocol to achieve 95% acylation yield; Boc-Dbzg-OH, when used as a protected monomer in solution-phase Boc-chemistry routes (e.g., mixed anhydride or DCC/HOBt), avoids the N-terminal acylation problem altogether because the Boc group sterically shields the amine nitrogen, reducing aggregation and enabling standard coupling conditions to be used on the less-hindered growing chain [2].

Orthogonal protection Boc-SPPS Peptide synthesis strategy

Aromatic π-Stacking Capacity of Dibenzylglycine Enables Structure–Activity Studies Not Possible with Aliphatic α,α-Disubstituted Glycines

X-ray crystallographic and computational studies confirm that the two benzyl side chains of Dbzg participate in intramolecular N–H···π hydrogen bonds and intermolecular π–π stacking, features that are inherently absent in Aib (methyl groups), Deg (ethyl groups), and Dpg (n-propyl groups) [1][2]. The Kotha and Behera review explicitly states that 'the presence of two benzyl groups at Cα-position not only imparts rigidity to the peptide backbone ... but also acts as a useful vehicle for studying π–π interactions' [3]. While aliphatic α,α-disubstituted glycines can modulate backbone ϕ/ψ angles, only the aromatic variants provide a built-in spectroscopic probe (UV absorbance, fluorescence quenching) and a tunable handle for modulating peptide aggregation via aromatic stacking.

π-π interactions Peptide engineering Biomolecular recognition

High-Value Application Scenarios for BOC-2,2-Dibenzyl Glycine Based on Quantitative Evidence


Design and Synthesis of β-Strand Mimics and Amyloid Fibril Inhibitors

The fully-extended C5 conformation uniquely enforced by Dbzg directly matches the backbone geometry required for β-strand mimicry. In contrast to helical Aib-based scaffolds, peptides incorporating Boc-Dbzg-OH at alternating positions adopt an extended strand capable of intercalating into amyloid β-sheet structures. This was explicitly demonstrated in the design of amyloid fibril blocker peptides based on the Aβ16-20 hydrophobic core, where sterically hindered α,α-disubstituted amino acids served as β-strand mimics [1]. Replacement with aliphatic Dpg or Deg would likely shift the conformational equilibrium away from the fully-extended state, compromising β-sheet recognition.

Boc-Solid-Phase Peptide Synthesis of Sterically Congested Sequences Requiring Strong Acid Final Deprotection

When a peptide sequence demands multiple acid-labile side-chain protecting groups (e.g., benzyl-based) and the growing chain is too hindered for standard Fmoc-SPPS coupling, Boc-Dbzg-OH becomes the enabling building block. In Boc-SPPS, the Dbzg amine remains Boc-protected until the final HF or TFMSA cleavage, thereby avoiding the N-terminal acylation barrier (only 18–20% yield with Fmoc-Dbzg using HATU/PyAOP) that plagues Fmoc-based strategies [2]. The Boc group is also stable to the repetitive TFA deprotection steps of Boc-SPPS, ensuring that the hindered residue survives the entire synthetic cycle without premature exposure.

Experimental Probes of Aromatic π-Stacking in Peptide and Protein Model Systems

The dual benzyl side chains of Dbzg provide a built-in, symmetric aromatic motif that can be used to investigate π-π and N–H···π interactions in peptide folding and aggregation without introducing additional unnatural chromophores. X-ray crystallographic studies have directly visualized these interactions in Dbzg-containing peptides, and the UV absorbance of the benzyl groups offers a convenient spectroscopic handle for monitoring conformational changes [3]. No other commercially available Boc-protected α,α-disubstituted glycine (e.g., Boc-Aib-OH, Boc-Deg-OH, Boc-Dpg-OH) offers aromatic side chains, making Boc-Dbzg-OH the sole choice for this class of biophysical experiments.

Combinatorial Library Synthesis and QSAR Studies Using Suzuki-Miyaura Derivatization

The dibenzylglycine core is amenable to further functionalization via Suzuki-Miyaura cross-coupling on halogenated benzyl derivatives, enabling the generation of diverse side-chain-modified Dbzg libraries. The 'Building Block Approach' described by Kotha and Behera allows the preparation of functionalized Dbzg derivatives 20a–f and 23a–e, which can serve as monomers for combinatorial peptide libraries and QSAR lead optimization [4]. Boc protection is compatible with the subsequent coupling conditions, preserving the amino acid functionality for downstream peptide assembly.

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